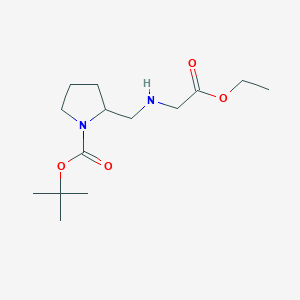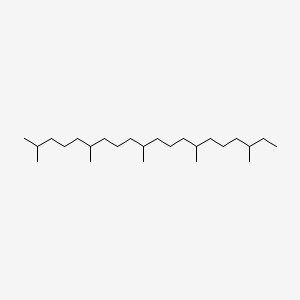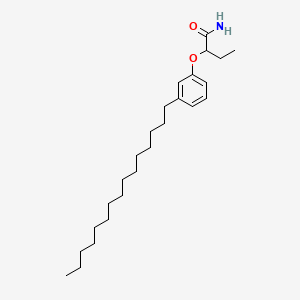![molecular formula C16H13Cl2N5O8 B13963382 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is a complex organic compound with the molecular formula C16H13Cl2N5O8 and a molecular weight of 474.21 g/mol . This compound is characterized by its intricate structure, which includes multiple nitro groups, chloro substituents, and an amide linkage. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves several steps. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro substituents may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares the dichloro and nitro functionalities but lacks the amide and additional nitro groups.
2,6-dichloro-4-nitroaniline: Similar structure but without the hydroxyethyl and additional nitro groups.
Uniqueness
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is unique due to its combination of multiple reactive groups, making it a versatile compound for various chemical reactions and applications. Its structure allows for multiple points of modification, enhancing its utility in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C16H13Cl2N5O8 |
|---|---|
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N5O8/c17-11-5-10(22(28)29)6-12(18)16(11)20-15-8(4-14(25)19-1-2-24)3-9(21(26)27)7-13(15)23(30)31/h3,5-7,20,24H,1-2,4H2,(H,19,25) |
Clé InChI |
FFCQVYNZGBOARL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC(=O)NCCO)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)






![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)

![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


